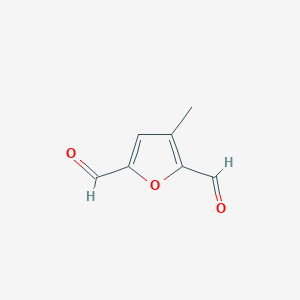

3-Methylfuran-2,5-dicarbaldehyde

Description

Furan-2,5-dicarbaldehyde (DFF, CAS 823-82-5) is a heterocyclic compound featuring a furan core with aldehyde groups at the 2 and 5 positions. DFF is synthesized via the oxidation of 5-hydroxymethylfurfural (HMF), a biomass-derived platform chemical, and is a key intermediate in producing value-added compounds like 2,5-bis(hydroxymethyl)furan (BHMF) . Its applications span polymer precursors, luminescent materials, and intermediates in organic synthesis .

Derivatives of DFF, such as brominated or methyl-substituted variants, alter reactivity and stability.

Propriétés

Formule moléculaire |

C7H6O3 |

|---|---|

Poids moléculaire |

138.12 g/mol |

Nom IUPAC |

3-methylfuran-2,5-dicarbaldehyde |

InChI |

InChI=1S/C7H6O3/c1-5-2-6(3-8)10-7(5)4-9/h2-4H,1H3 |

Clé InChI |

YMXLUWJNVGGYMW-UHFFFAOYSA-N |

SMILES canonique |

CC1=C(OC(=C1)C=O)C=O |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylfuran-2,5-dicarbaldehyde can be achieved through several methods. One common approach involves the oxidation of 3-methylfuran using specific oxidizing agents under controlled conditions. For instance, the use of oxidizing agents such as potassium permanganate or chromium trioxide in an acidic medium can facilitate the formation of the desired aldehyde groups .

Industrial Production Methods: Industrial production of 3-Methylfuran-2,5-dicarbaldehyde typically involves the catalytic oxidation of 3-methylfuran. This process is optimized to achieve high yields and purity, often employing continuous flow reactors and advanced catalytic systems to ensure efficient conversion and minimal by-products .

Analyse Des Réactions Chimiques

Types of Reactions: 3-Methylfuran-2,5-dicarbaldehyde undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the aldehyde groups to alcohols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents.

Major Products:

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Introduction of various functional groups on the furan ring.

Applications De Recherche Scientifique

Synthetic Chemistry

1.1. Building Block for Organic Synthesis

3-Methylfuran-2,5-dicarbaldehyde serves as a versatile building block in organic synthesis. Its structure allows it to participate in various chemical reactions, making it useful for creating more complex molecules. For instance, it can undergo reactions such as aldol condensation and Michael addition, leading to the formation of valuable intermediates for pharmaceuticals and agrochemicals.

1.2. Polymer Production

The compound is also explored as a precursor for bio-based polymers. Research has indicated that derivatives of 3-methylfuran-2,5-dicarbaldehyde can be utilized in the synthesis of polyesters and other polymeric materials. These bio-based polymers are considered sustainable alternatives to fossil-fuel-derived plastics, contributing to the development of environmentally friendly materials .

Food Safety and Toxicology

2.1. Presence in Food Products

3-Methylfuran-2,5-dicarbaldehyde is related to other furan compounds that have been detected in various food products. Studies have shown that furans can form during the thermal processing of food items, such as canned goods and soy sauce . Monitoring these compounds is crucial due to their potential health risks; for example, furan has been classified as possibly carcinogenic to humans by the International Agency for Research on Cancer (IARC) .

2.2. Toxicological Studies

Research has focused on understanding the toxicological profiles of furan derivatives, including 3-methylfuran-2,5-dicarbaldehyde. While preliminary estimates suggest low consumer exposure levels that are unlikely to cause harmful effects, ongoing studies aim to establish more comprehensive safety data regarding these compounds in food products .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of 3-Methylfuran-2,5-dicarbaldehyde involves its interaction with various molecular targets. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. Additionally, the furan ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and binding affinity .

Comparaison Avec Des Composés Similaires

Key Findings :

- DFF exhibits high reactivity in reduction and condensation reactions due to its electron-deficient furan core and aldehyde groups .

- Pyrrole-2,5-dicarbaldehyde leverages its nitrogen-containing heterocycle for bioactivity, enabling antioxidant applications .

- Thiophene-2,5-dicarbaldehyde benefits from sulfur’s electron-rich nature, facilitating conjugated system synthesis .

Structural and Electronic Effects

Heteroatom Influence :

- Furan (O) : Electron-withdrawing effects increase aldehyde reactivity, favoring nucleophilic additions .

- Pyrrole (N) : Enhances resonance stabilization, enabling participation in redox-active biological systems .

- Thiophene (S) : Electron-donating sulfur improves stability in electrophilic substitutions .

- Bromine substituents enhance electrophilicity and serve as handles for cross-coupling reactions .

Q & A

Q. How to optimize solvent-free catalytic systems for furan-2,5-dicarbaldehyde derivatization?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.